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Introduction

Upadacitinib, marketed under the brand name Rinvoq, is an oral, selective Janus kinase (JAK)
inhibitor.[1][2] It is classified as a disease-modifying antirheumatic drug (DMARD) and is
approved for the treatment of several immune-mediated inflammatory diseases, including
rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, ulcerative colitis, and Crohn's disease.
[2][3][4] This document provides a comprehensive technical overview of the pharmacological
profile of Upadacitinib, intended for researchers, scientists, and professionals in drug

development.

Mechanism of Action

Upadacitinib exerts its therapeutic effects by selectively inhibiting JAK1, a member of the Janus
kinase family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2).[5][6] These
enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals
from various cytokines and growth factors involved in inflammation, hematopoiesis, and

immune function.[6][7][8]

The process begins when a cytokine binds to its specific receptor on the cell surface, leading to
the activation of associated JAKs.[6][8] Activated JAKs then phosphorylate Signal Transducers
and Activators of Transcription (STATS).[7] These phosphorylated STATs form dimers,
translocate to the cell nucleus, and modulate the expression of target genes, many of which
are pro-inflammatory.[6][8][9]
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Upadacitinib functions as an adenosine triphosphate (ATP)-competitive inhibitor.[8][9] By
binding to the ATP-binding site within the kinase domain of JAK1, it blocks the phosphorylation
and activation of downstream STATs.[8][9] This interference with the JAK-STAT cascade
reduces the activity of key pro-inflammatory cytokines, such as IL-6 and IFNy, thereby
mitigating the pathological inflammation and immune responses characteristic of autoimmune
diseases.[3][10][11] The selectivity for JAK1 is hypothesized to provide a favorable benefit-risk
profile by minimizing effects associated with the inhibition of other JAK isoforms, such as
hematologic abnormalities linked to JAK2 inhibition or certain immune effects linked to JAK3.[6]
[10][11]
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Upadacitinib Inhibition of the JAK-STAT Signaling Pathway.
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Selectivity Profile

Upadacitinib's pharmacological activity is characterized by its greater selectivity for JAK1 over
other JAK isoforms.[1][12] This selectivity has been quantified in both biochemical (enzymatic)
and cellular assays.

Table 1: In Vitro Inhibitory Potency of Upadacitinib against JAK Isoforms

Assay Paramete Referenc
JAK1 JAK2 JAK3 TYK2
Type r e(s)
Enzymati
ICs0 (NM) 43 120 2300 4700 [9]
c Assay

| Cellular Assay | ICso (nM) | ~60x selective for JAK1 over JAK2 | >100x selective for JAK1 over
JAK3 | - | - [[10][11] |

ICso0 (Half-maximal inhibitory concentration) represents the concentration of a drug that is
required for 50% inhibition in vitro.

The data indicates that Upadacitinib is significantly more potent in inhibiting JAK1 compared to
JAK2, JAK3, and TYK2.[9] This selective inhibition of JAK1-dependent cytokine signaling is
believed to be a key contributor to its therapeutic efficacy while potentially minimizing off-target
effects.[10]

Pharmacokinetics

The pharmacokinetic profile of Upadacitinib has been characterized in healthy subjects and
patient populations. It exhibits dose-proportional pharmacokinetics over the therapeutic range.
[3][13]

Table 2: Summary of Upadacitinib Pharmacokinetic Parameters (Extended-Release
Formulation)
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Parameter Value Description Reference(s)
Absorption
] Time to reach
Tmax (Time to Peak )
maximum drug
Plasma 2 - 4 hours ) [7119]
) concentration after
Concentration) o )
oral administration.
o High-fat meals have a
No clinically relevant o
Food Effect minor impact on [3][14]
effect
exposure.
Distribution
_ The fraction of drug
Plasma Protein o
o ~52% bound to proteins in [31[7]
Binding
the blood plasma.
Indicates similar
) partitioning between
Blood to Plasma Ratio 1.0 [3][15]
plasma and blood
cellular components.
Apparent volume into
o which the drug is
Volume of Distribution o
~294 L distributed to produce [3][16]

(Vd)

the observed plasma

concentration.

Metabolism

Primary Metabolic

Pathway

CYP3A4-mediated

Primarily metabolized
by the Cytochrome
P450 3A4 enzyme.

[3]7]

Minor Metabolic

Minor contribution to

metabolism from the

CYP2D6 [3][7]
Pathway Cytochrome P450
2D6 enzyme.
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Parameter Value Description Reference(s)

) ) The parent drug is the
Active Metabolites None known ] ) ) [3][15]
primary active moiety.

Excretion
Time required for the
Elimination Half-Life drug concentration in
8 - 14 hours [31[7]
(ta/2) the body to be
reduced by half.
Primarily eliminated
) Feces (~53%) and as unchanged drug in
Routes of Excretion ) ] [B1[71[15]
Urine (~43%) feces (38%) and urine
(24%).

| Steady State | Achieved within 4 days | Time to reach a stable concentration with once-daily
dosing, with minimal accumulation. |[9][15] |

Pharmacodynamics

Upadacitinib demonstrates a concentration-dependent inhibition of JAK1-mediated signaling
pathways in vivo.[9] This has been assessed by measuring the phosphorylation of STAT
proteins following cytokine stimulation in ex vivo samples from clinical trial participants.
Specifically, Upadacitinib has been shown to reversibly inhibit IL-6-induced STAT3
phosphorylation and IL-7-induced STAT5 phosphorylation.[9] The maximum inhibition of STAT
phosphorylation coincides with the maximum plasma concentration of the drug, and levels
return toward baseline by the end of the dosing interval, consistent with its half-life.[9]

Drug Interactions

Upadacitinib's metabolism is primarily mediated by CYP3A4, making it susceptible to
interactions with strong inhibitors or inducers of this enzyme.[13][17]

o Strong CYP3A4 Inhibitors (e.g., ketoconazole, clarithromycin): Co-administration significantly
increases Upadacitinib exposure.[7][17] Dose adjustments may be necessary.[18]
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e Strong CYP3A4 Inducers (e.g., rifampin): Co-administration significantly decreases
Upadacitinib exposure, which may lead to reduced therapeutic benefit.[17][18] Concomitant
use is generally not recommended.[18]

o Other Medications: Upadacitinib does not have a clinically relevant effect on the
pharmacokinetics of substrates for various CYP enzymes (CYP1A2, CYP2B6, CYP2C9,
CYP2C19, CYP2D6, CYP3A4) or common concomitant medications like methotrexate.[9]
[15]

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.tandfonline.com/doi/full/10.1080/17425255.2024.2349711
https://www.rxlist.com/upadacitinib/generic-drug.htm
https://www.rxlist.com/upadacitinib/generic-drug.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC10771099/
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2019/211675Orig1s000ClinPharmR.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3543507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing
(Oral Upadacitinit)

Absorption

Strong CYP3A4 Strong CYP3A4
Inhibitors Inducers
(e.g., Ketoconazole) (e.g., Rifampin)

Upadacitinib
(in Plasma)

Metabolism

CYP2D6 CYP3A4
(Minor) (Major)

nchanged Drug

Metabolites

Excretion
(Urine & Feces)

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3543507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

1. Cell Incubation
(Whole Blood + Upadacitinib)
2. Cytokine Stimulation
(e.g., IL-6)

(3. Fix & Permeabilize Cells)
4. Intracellular Staining
(Anti-pSTAT Antibody)

(5. Flow Cytometry Analysis)

6. Data Interpretation
(Calculate ICso)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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